{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane
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Overview
Description
{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane is a versatile organosilicon compound. It is characterized by the presence of a bromobutyl group attached to a phenyl ring, which is further connected to a methoxy group and a tert-butyl-dimethylsilane moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane typically involves multiple steps. One common method starts with the bromination of a butyl group, followed by its attachment to a phenyl ring. The phenyl ring is then methoxylated, and finally, the tert-butyl-dimethylsilane group is introduced. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as imidazole .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium iodide for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted phenylmethoxy compounds, while oxidation can lead to the formation of phenolic derivatives .
Scientific Research Applications
{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is employed in the development of novel materials with specific properties.
Biological Studies: It serves as a precursor in the synthesis of biologically active compounds, which are studied for their potential therapeutic effects
Mechanism of Action
The mechanism of action of {[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane involves its interaction with various molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The phenylmethoxy and tert-butyl-dimethylsilane groups contribute to the compound’s stability and reactivity, facilitating its use in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane): This compound has a similar structure but with a bromomethyl group instead of a bromobutyl group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound contains a tert-butyl-dimethylsilane group and is used in similar applications.
Uniqueness
{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in organic synthesis and material science applications .
Properties
CAS No. |
250039-22-6 |
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Molecular Formula |
C17H29BrOSi |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[4-(4-bromobutyl)phenyl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C17H29BrOSi/c1-17(2,3)20(4,5)19-14-16-11-9-15(10-12-16)8-6-7-13-18/h9-12H,6-8,13-14H2,1-5H3 |
InChI Key |
OEAZWPQJXRAADV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CCCCBr |
Origin of Product |
United States |
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